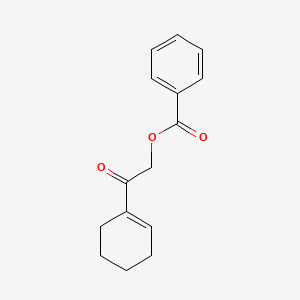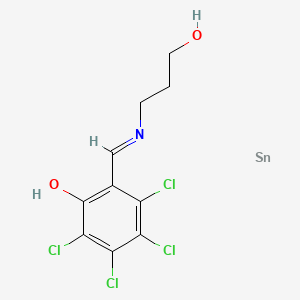![molecular formula C15H18O2Si B14596944 4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) CAS No. 61100-96-7](/img/structure/B14596944.png)
4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) is a chemical compound characterized by the presence of a silane group bonded to a phenyl group and two but-3-yn-2-ol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) typically involves the reaction of methylphenylsilane with but-3-yn-2-ol under specific conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the but-3-yn-2-ol moieties can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds in the but-3-yn-2-ol groups can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) are typical.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) involves its interaction with specific molecular targets and pathways. The silane group can form strong bonds with various substrates, facilitating catalytic processes. The phenyl group can participate in π-π interactions, enhancing the compound’s stability and reactivity. The but-3-yn-2-ol groups provide sites for further chemical modifications, allowing the compound to act as a versatile intermediate in various reactions.
Vergleich Mit ähnlichen Verbindungen
4,4’-[Dimethylsilanediyl]di(but-3-yn-2-ol): Similar structure but with two methyl groups instead of a phenyl group.
4,4’-[Diphenylsilanediyl]di(but-3-yn-2-ol): Similar structure but with two phenyl groups instead of one methyl and one phenyl group.
Uniqueness: 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) is unique due to the combination of a methyl and a phenyl group bonded to the silane, providing a balance of hydrophobic and hydrophilic properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
61100-96-7 |
|---|---|
Molekularformel |
C15H18O2Si |
Molekulargewicht |
258.39 g/mol |
IUPAC-Name |
4-(3-hydroxybut-1-ynyl-methyl-phenylsilyl)but-3-yn-2-ol |
InChI |
InChI=1S/C15H18O2Si/c1-13(16)9-11-18(3,12-10-14(2)17)15-7-5-4-6-8-15/h4-8,13-14,16-17H,1-3H3 |
InChI-Schlüssel |
DDNNSDPURGGXNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C[Si](C)(C#CC(C)O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Chloroanilino)ethylidene]propanedinitrile](/img/structure/B14596866.png)

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)

![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)

![2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14596903.png)



![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)
![2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol](/img/structure/B14596939.png)
![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)
